3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one is an organic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-c]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one typically involves the reaction of pyridine derivatives with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)pyridine: Another trifluoromethyl-containing pyridine derivative with similar chemical properties.
Trifluoromethylpyridines: A class of compounds that includes various derivatives with trifluoromethyl groups attached to different positions on the pyridine ring
Uniqueness
3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one is unique due to its specific ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H5F3N2O2 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7(15)5-3-14-6-4(5)1-2-13-8(6)16/h1-3,14H,(H,13,16) |
InChI Key |
WLPXFGNIRQHXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.